molecular formula C19H21N5O2S B2867988 N-(2-ethylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223900-07-9

N-(2-ethylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2867988
CAS No.: 1223900-07-9
M. Wt: 383.47
InChI Key: LDEFCPVYXZXPBC-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a potent and selective small-molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases. The PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that function as key regulators of cell survival, proliferation, and differentiation, and their overexpression is frequently associated with various hematological malignancies and solid tumors. This compound exerts its effects by competitively binding to the ATP-binding pocket of PIM kinases, thereby inhibiting their catalytic activity and downstream signaling pathways. This includes the phosphorylation of pro-apoptotic proteins, leading to their inactivation, and the regulation of transcription factors like c-MYC, which collectively promote tumor cell survival and growth. Research utilizing this inhibitor is primarily focused on investigating the oncogenic roles of PIM kinases and exploring their potential as therapeutic targets in cancers such as acute myeloid leukemia (AML), multiple myeloma, and prostate cancer . Its high selectivity profile makes it a valuable chemical probe for dissecting complex kinase signaling networks in vitro and for evaluating the efficacy of PIM kinase inhibition in preclinical cancer models.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-2-13-7-3-4-8-14(13)21-15(25)11-24-12-20-17-16(18(24)26)27-19(22-17)23-9-5-6-10-23/h3-4,7-8,12H,2,5-6,9-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEFCPVYXZXPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that belongs to the thiazolopyrimidine class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Thiazolo[4,5-d]pyrimidine core
  • Pyrrolidine ring
  • Ethylphenyl substituent

Its molecular formula is C22H27N5O2SC_{22}H_{27}N_5O_2S, and it exhibits properties typical of thiazolopyrimidines, including solubility and reactivity that influence its biological interactions.

This compound interacts with specific biological targets such as enzymes and receptors. The proposed mechanisms include:

  • Enzyme inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.
  • Receptor modulation : It may act on various receptors influencing pathways related to pain and inflammation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that thiazolopyrimidine derivatives possess antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
    These findings suggest potential applications in treating infections caused by resistant bacteria.

Anticancer Properties

The compound has been evaluated for its anticancer effects. Preliminary studies indicate cytotoxic activity against different cancer cell lines. For instance:

  • In vitro studies have shown that it inhibits cell proliferation in pancreatic cancer cell lines.

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties through COX inhibition. Comparative studies with standard anti-inflammatory drugs have shown promising results in reducing inflammation markers.

Research Findings and Case Studies

StudyFindings
Chahal et al. (2023)Identified COX-II inhibitory activity with IC50 values indicating significant potency compared to standard drugs like Celecoxib.
ChemDiv Screening (2024)Evaluated the compound’s antimicrobial efficacy against a range of pathogens; showed promising results against resistant strains.
EvitaChem Product OverviewHighlighted the compound's potential in medicinal chemistry due to its unique structural features and biological activities.

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine Derivatives

Example : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()

  • Structural Features :
    • Thiazolo[3,2-a]pyrimidine core (vs. thiazolo[4,5-d]pyrimidine in the target compound).
    • Substituents: 2,4,6-trimethoxybenzylidene at position 2, phenyl at position 5, and ethyl ester at position 5.
    • Crystal data reveals a puckered pyrimidine ring (flattened boat conformation) with a dihedral angle of 80.94° between the thiazolo-pyrimidine and benzene rings .
  • Bulky trimethoxybenzylidene substituent may reduce solubility compared to the target compound’s pyrrolidine group.

Triazolo[4,5-d]pyrimidine Analogs

Example : N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide ()

  • Structural Features :
    • Triazolo[4,5-d]pyrimidine core replaces the thiazole ring with a triazole.
    • Chlorophenylmethyl and benzyl substituents enhance lipophilicity.
  • Key Differences: The triazole ring introduces additional hydrogen-bonding capability but may reduce metabolic stability compared to thiazole.

Side Chain Variations

Sulfanyl vs. Acetamide Substituents

Example : N-(2,4-dimethylphenyl)-2-{[6-methyl-7-oxo-2-(pyrrolidin-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide (L387-4805, )

  • Structural Features :
    • Sulfanyl (-S-) linkage at position 5 (vs. acetamide at position 6 in the target compound).
    • 2,4-Dimethylphenyl group instead of 2-ethylphenyl.
  • Key Differences :
    • Sulfanyl groups may confer higher rigidity and alter redox properties.
    • Molecular weight (429.56 g/mol) exceeds the target compound’s estimated 409.48 g/mol, suggesting differences in pharmacokinetics .

Structural and Pharmacological Implications

Crystallographic Insights

  • Target Compound (Inferred) : The pyrrolidine group’s basicity may promote salt formation, enhancing solubility. The ethylphenyl side chain’s orientation could influence π-π stacking in hydrophobic binding pockets.
  • Triazolo derivatives () may exhibit stronger dipole interactions due to the triazole’s electronegativity .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Notable Features
N-(2-ethylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-thiazolo[4,5-d]pyrimidin-6-yl]acetamide Thiazolo[4,5-d]pyrimidine Pyrrolidin-1-yl (2), N-(2-ethylphenyl)acetamide (6) ~409.48 Enhanced solubility via pyrrolidine
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Trimethoxybenzylidene (2), phenyl (5), ethyl ester (6) 522.57 Puckered ring, C–H···O crystal interactions
N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-triazolo[4,5-d]pyrimidinyl]acetamide Triazolo[4,5-d]pyrimidine Chlorophenylmethyl (side chain), benzyl (3) 453.89 High lipophilicity, triazole H-bonding
L387-4805 Thiazolo[4,5-d]pyrimidine Sulfanyl (5), 2,4-dimethylphenyl (side chain) 429.56 Sulfanyl rigidity, moderate solubility

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